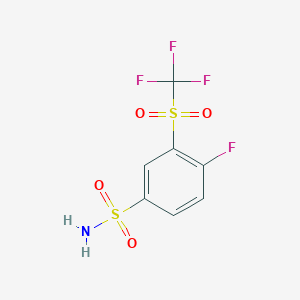

4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO4S2/c8-5-2-1-4(18(12,15)16)3-6(5)17(13,14)7(9,10)11/h1-3H,(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOESWBMGEGYULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648573 | |

| Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027345-08-9 | |

| Record name | 4-Fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027345-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. Its structure combines several key pharmacophores: a fluorinated benzene ring, a sulfonamide group, and a trifluoromethylsulfonyl substituent. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing its physicochemical properties, spectroscopic data, and synthetic methodologies. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel sulfonamide-based compounds.

Chemical Structure and Properties

The chemical structure and fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Chemical Formula | C₇H₅F₄NO₄S₂ | [1] |

| Molecular Weight | 307.24 g/mol | [1] |

| CAS Number | 1429933-23-7 | |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)C(F)(F)F)F | [1] |

| InChI Key | JOESWBMGEGYULU-UHFFFAOYSA-N | [1] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.00 - 8.04 | m | 1H | Aromatic H |

| 7.82 - 7.88 | m | 1H | Aromatic H |

| 7.43 - 7.48 | m | 1H | Aromatic H |

| 7.33 - 7.38 | m | 1H | Aromatic H |

Note: The provided ¹H NMR data is based on a reported spectrum in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Spectroscopy

In the absence of experimental data, a predicted ¹³C NMR spectrum provides valuable insight into the carbon framework of the molecule. The predicted chemical shifts are as follows:

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~135 | Quaternary Aromatic C |

| ~132 | Aromatic CH |

| ~130 | Quaternary Aromatic C |

| ~128 | Aromatic CH |

| ~120 (q, ¹JCF ≈ 275 Hz) | CF₃ |

| ~118 (d, ²JCF ≈ 20 Hz) | Aromatic CH |

Note: These are predicted values and coupling constants (J) are approximate. Experimental verification is recommended.

Predicted FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch | Sulfonamide (-SO₂NH₂) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1350 - 1300 | S=O asymmetric stretch | Sulfonyl (-SO₂-) & Sulfonamide (-SO₂NH₂) |

| 1180 - 1140 | S=O symmetric stretch | Sulfonyl (-SO₂-) & Sulfonamide (-SO₂NH₂) |

| 1300 - 1100 | C-F stretch | Trifluoromethyl (-CF₃) & Aryl-F |

| 1100 - 1000 | C-S stretch | Aryl-Sulfur |

Predicted Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 307 | [M]⁺ (Molecular Ion) |

| 243 | [M - SO₂]⁺ |

| 228 | [M - NHSO₂]⁺ |

| 145 | [C₆H₄FSO₂]⁺ |

| 69 | [CF₃]⁺ |

Note: This represents a predicted fragmentation pattern. The actual fragmentation may vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate characterization.

Synthesis of this compound

A common synthetic route involves the following steps:

-

Oxidation: 2-Fluoro-1-((trifluoromethyl)thio)benzene is oxidized to 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).

-

Chlorosulfonylation: The resulting sulfone is treated with chlorosulfonic acid to introduce a chlorosulfonyl group onto the benzene ring, yielding 4-fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl chloride.

-

Amination: The sulfonyl chloride is then reacted with ammonia or an ammonia equivalent to form the final product, this compound.

A detailed experimental protocol can be found in the supplementary information of relevant publications.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is applied to simplify the spectrum.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions.

-

Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Experimental Workflow for Structure Elucidation

Caption: Workflow for the synthesis and structural elucidation of the target compound.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of synthetic chemistry and advanced spectroscopic techniques. While experimental ¹H NMR data provides a foundational piece of the structural puzzle, a complete characterization relies on the combined interpretation of ¹³C NMR, FT-IR, and mass spectrometry data, which can be confidently predicted in the absence of direct experimental evidence. The detailed protocols and data presented in this guide offer a robust framework for researchers working with this and structurally related molecules, facilitating further exploration of their chemical and biological properties.

References

4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide CAS number 1027345-08-9

An In-depth Technical Guide on 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (CAS: 1027345-08-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in contemporary pharmaceutical synthesis. The document elucidates the compound's chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its pivotal role as a precursor to the B-cell lymphoma-2 (Bcl-2) family inhibitor, Navitoclax (ABT-263). While this guide focuses on the synthesis and chemical characteristics of this compound, it is important to note that there is a lack of publicly available data on its intrinsic biological activity. The significance of this compound lies primarily in its utility as a building block in the development of targeted cancer therapies.

Chemical and Physical Properties

This compound is a substituted aromatic sulfonamide. The presence of a fluorine atom, a trifluoromethylsulfonyl group, and a sulfonamide group on the benzene ring imparts specific chemical properties that are advantageous for its role in multi-step organic synthesis.

| Property | Value | Source |

| CAS Number | 1027345-08-9 | [1] |

| Molecular Formula | C₇H₅F₄NO₄S₂ | [1] |

| Molecular Weight | 307.2 g/mol | [1] |

| IUPAC Name | 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide | [1] |

| Physical Form | Solid | |

| Purity | Typically >95% | |

| Storage | Sealed in dry, room temperature conditions |

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a representative experimental protocol based on available literature.[2]

Experimental Protocol

Step 1: Synthesis of 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene

This intermediate can be prepared from 2-fluorothiophenol. A solution of 2-fluorothiophenol is treated with trifluoromethyl iodide in the presence of a base such as triethylamine (TEA) in a solvent like dimethylformamide (DMF). The resulting thioether is then oxidized using an oxidizing agent like sodium periodate with a catalytic amount of ruthenium trichloride in a mixed solvent system (e.g., carbon tetrachloride/acetonitrile/water) to yield 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene.[2]

Step 2: Synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride

1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene (80 g) is added to a reactor. Chlorosulfonic acid (307 g) is then added slowly. The mixture is heated to and maintained at 120°C for 22 hours. After cooling to room temperature, thionyl chloride (118 g) is added, and the mixture is stirred at 25°C for 24 hours. The reaction mixture is then slowly added to a mixture of isopropyl acetate and ice-water to quench the reaction. The organic layer is separated and used in the next step.[2]

Step 3: Synthesis of this compound

The isopropyl acetate solution containing 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride is cooled to -50°C. Ammonia solution is then added, and the reaction is stirred. The reaction is quenched with hydrochloric acid, and the mixture is warmed to room temperature. The organic layer is separated, washed, and the solvent is removed under vacuum. The crude product is then purified, for example by recrystallization from a solvent system like ethyl acetate/hexane, to yield this compound.[2]

Synthesis of this compound.

Role in the Synthesis of Navitoclax (ABT-263)

The primary significance of this compound is its role as a key intermediate in the synthesis of Navitoclax (ABT-263).[2] Navitoclax is a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins and has been investigated in clinical trials for the treatment of various cancers.[3]

In the synthesis of Navitoclax, the sulfonamide group of this compound is coupled with other complex molecular fragments to build the final drug molecule.[3]

Role as a key intermediate in Navitoclax synthesis.

Biological Activity

There is a notable absence of published data on the specific biological activity of this compound. Its utility in the pharmaceutical industry is currently understood to be as a synthetic precursor rather than a pharmacologically active agent itself. The potent biological effects observed are associated with the final product, Navitoclax, which targets the Bcl-2 family of proteins to induce apoptosis in cancer cells.[3]

Conclusion

This compound is a crucial chemical intermediate, the importance of which is intrinsically linked to the development of the anti-cancer drug candidate, Navitoclax. This guide has provided a detailed overview of its chemical properties and a comprehensive protocol for its synthesis. While the compound itself is not known to possess significant biological activity, its synthesis and purification are critical steps in the production of a clinically evaluated therapeutic agent. Future research could potentially explore any latent biological effects of this and other structurally related intermediates.

Safety Information

Hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated area.

Disclaimer: This document is intended for informational purposes for a professional audience and does not constitute a recommendation for any specific use. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

An In-depth Technical Guide to 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide: Synthesis, Properties, and Application in Apoptosis-Inducing Agent Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide, a key intermediate in the synthesis of advanced therapeutic agents. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significance in the context of the Bcl-2 family inhibitor, Navitoclax (ABT-263).

Core Compound Data

This compound is a sulfonated aromatic compound with the molecular formula C7H5F4NO4S2.[1] Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 307.2 g/mol | [1][2] |

| Molecular Formula | C7H5F4NO4S2 | [1] |

| CAS Number | 1027345-08-9 | [1] |

| IUPAC Name | 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide | [1] |

| Physical Form | Solid | |

| Purity | Typically >95% | |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 1-fluoro-2-(trifluoromethylsulfonyl)benzene. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-fluoro-2-(trifluoromethylsulfonyl)benzene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Isopropanol

-

Ammonium hydroxide

-

6M Hydrochloric acid

-

Ethyl acetate

-

Water

-

Magnesium sulfate (MgSO4)

-

Hexane

-

Nitrogen gas

Procedure:

-

Chlorosulfonation: In a reaction vessel under a nitrogen atmosphere, dissolve 1g of 1-fluoro-2-(trifluoromethylsulfonyl)benzene in 3mL of chlorosulfonic acid at 0°C.

-

Heat the mixture to 120°C and stir for 22 hours.

-

Cool the reaction to room temperature and add 1mL of thionyl chloride.

-

Stir the mixture at room temperature for 24 hours.

-

Work-up and Extraction: Carefully pour the reaction mixture into a mixture of crushed ice and water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride intermediate.

-

Amination: Dissolve the crude intermediate in isopropanol (approximately 175mL for a 5.71g scale).

-

Cool the solution to -78°C and add ammonium hydroxide (approximately 24mL for a 5.71g scale) over 1 hour.

-

Stir the reaction mixture for an additional hour at -78°C.

-

Quenching and Purification: Quench the reaction by adding 6M HCl (approximately 88mL for a 5.71g scale) and allow the mixture to warm to 25°C.

-

Concentrate the mixture to remove the isopropanol.

-

Add water to the residue and extract with ethyl acetate.

-

Dry the combined organic extracts over MgSO4, filter, and concentrate.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure this compound.[2]

Characterization:

The final product can be characterized using techniques such as 1H NMR spectroscopy. A typical 1H NMR spectrum in CDCl3 would show multiplets in the aromatic region (δ 7.3-8.1 ppm).[2]

Role as an Intermediate in the Synthesis of Navitoclax (ABT-263)

This compound serves as a crucial building block in the synthesis of Navitoclax (ABT-263), a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins (Bcl-2, Bcl-xL, and Bcl-w).[2][3] Navitoclax is a senolytic agent that can induce apoptosis in senescent cells and various cancer cells, making it a significant compound in oncological and anti-aging research.[3]

Signaling Pathways Targeted by the End-Product, Navitoclax (ABT-263)

The therapeutic potential of Navitoclax stems from its ability to modulate key signaling pathways that regulate cell survival and proliferation.

Intrinsic Apoptosis Pathway

Navitoclax directly targets and inhibits Bcl-2 and Bcl-xL, leading to the activation of the intrinsic apoptosis pathway. This process involves the release of cytochrome c from the mitochondria, which in turn activates caspases and leads to programmed cell death.[4]

Caption: Navitoclax-induced apoptosis pathway.

Wnt/β-catenin and YAP1/SOX9 Signaling

In esophageal cancer cells, ABT-263 has been shown to suppress key genes involved in oncogenic and stemness pathways, including β-catenin and YAP-1.[5] This indicates an inhibitory effect on the Wnt/β-catenin and YAP1/SOX9 signaling axes, which are crucial for cancer cell proliferation and survival.[5]

Caption: Inhibition of pro-survival pathways.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quality control of sulfonamides. The following provides a general workflow for the analysis of this compound.

Experimental Workflow: HPLC Analysis

Caption: HPLC analysis workflow.

This technical guide provides foundational information for researchers working with this compound. The detailed synthesis protocol and an understanding of its role as a precursor to a potent apoptosis-inducing agent highlight its significance in the field of drug discovery and development.

References

- 1. This compound | C7H5F4NO4S2 | CID 25058452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide: Assessment of Publicly Available Data

This document addresses the request for an in-depth technical guide on the mechanism of action of the chemical compound 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of publicly available research detailing the specific biological mechanism of action for this compound.

The primary role of this compound, as documented in the available literature, is that of a chemical intermediate. It is commercially available for use in organic synthesis, and its utility has been noted in the development of more complex molecules for the pharmaceutical and agrochemical industries.

While specific data for the requested compound is not available, the broader class of benzenesulfonamide derivatives is well-studied and known to exhibit a wide range of biological activities. These activities are highly dependent on the specific substitutions on the aromatic ring. For context, various derivatives have been shown to act as:

-

Inhibitors of carbonic anhydrase

-

Anti-inflammatory agents through inhibition of cyclooxygenase (COX) enzymes

-

Anticancer agents[1]

-

Antiviral compounds, including inhibitors of HIV capsid protein[2]

-

Anti-influenza agents targeting hemagglutinin[3]

The sulfonamide moiety is a key pharmacophore that often participates in binding to biological targets, such as metalloenzymes, through interactions like hydrogen bonding.[1] The inclusion of a trifluoromethyl group can significantly influence a molecule's metabolic stability and binding affinity.[1]

However, without specific experimental evidence, it is not scientifically rigorous to attribute any of these mechanisms to this compound. The creation of a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, is contingent on the existence of such dedicated research.

At present, the scientific community has not published studies that would allow for a detailed exposition of the mechanism of action for this compound. Therefore, the core requirements for a technical guide, including data presentation, experimental protocols, and visualizations, cannot be met. Further research and publication of findings on the biological activity of this specific compound are required before such a guide can be developed.

References

- 1. 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | Benchchem [benchchem.com]

- 2. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Significance of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide: A Gateway to Potent Anti-Cancer and Senolytic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a key chemical intermediate whose significance in the biomedical field is intrinsically linked to its role as a precursor in the synthesis of the potent Bcl-2 family inhibitor, Navitoclax (ABT-263). While the direct biological activity of this sulfonamide intermediate is not extensively documented, its chemical architecture is crucial for the construction of Navitoclax, a compound with well-defined anti-cancer and senolytic properties. This technical guide will provide a comprehensive overview of the biological activity, mechanism of action, and relevant experimental protocols associated with Navitoclax, thereby illuminating the therapeutic potential unlocked by its synthetic intermediate, this compound.

Introduction: The Intermediate's Role in Drug Discovery

This compound serves as a critical building block in the multi-step synthesis of Navitoclax (ABT-263)[1]. Its structural features, including the fluorine and trifluoromethylsulfonyl groups, are integral to the final molecular structure and, consequently, the biological efficacy of Navitoclax. The primary interest in this intermediate from a drug development perspective lies in its efficient incorporation into the final active pharmaceutical ingredient.

Biological Activity of the End Product: Navitoclax (ABT-263)

Navitoclax is a potent, orally bioavailable small molecule that exhibits high-affinity inhibition of a subset of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins[2][3]. Its primary targets are Bcl-xL, Bcl-2, and Bcl-w[2][3]. By inhibiting these proteins, Navitoclax effectively induces apoptosis in cancer cells and promotes the clearance of senescent cells, a process known as senolysis.

Anti-Cancer Activity

Navitoclax has demonstrated significant anti-tumor effects across a range of malignancies, including small-cell lung cancer (SCLC) and various hematological cancers[2][4]. It can induce apoptosis as a single agent and also synergizes with other chemotherapeutic agents to enhance their efficacy[2][5].

Senolytic Activity

Beyond its anti-cancer properties, Navitoclax is recognized as a potent senolytic agent[6]. Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and various age-related diseases. Senescent cells are known to overexpress anti-apoptotic proteins of the Bcl-2 family to survive. Navitoclax can selectively induce apoptosis in these senescent cells, suggesting its potential in treating age-related pathologies[6][7][8].

Mechanism of Action

Navitoclax functions as a BH3 mimetic. The BH3 domain is a critical protein motif found in pro-apoptotic proteins (e.g., BIM, BAD, PUMA) that allows them to bind to and neutralize anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w. By mimicking the action of these BH3 domains, Navitoclax binds to the hydrophobic groove of Bcl-xL, Bcl-2, and Bcl-w, thereby preventing them from sequestering pro-apoptotic proteins[9][10][11]. This leads to the activation of the intrinsic mitochondrial apoptosis pathway, culminating in caspase activation and programmed cell death.

Furthermore, recent studies suggest that Navitoclax may also exert its effects through novel mechanisms, including the inhibition of cancer stemness pathways such as the Wnt/β-catenin and YAP-1/SOX9 axes[5].

Quantitative Biological Data

The following tables summarize the key quantitative data for Navitoclax (ABT-263).

Table 1: Binding Affinity of Navitoclax to Bcl-2 Family Proteins

| Target Protein | Binding Affinity (Ki) | Reference |

| Bcl-xL | ≤ 0.5 nM | [3][12] |

| Bcl-2 | ≤ 1 nM | [2][3][12] |

| Bcl-w | ≤ 1 nM | [2][3][12] |

Table 2: In Vitro Cellular Activity of Navitoclax

| Cell Line | Assay Type | Endpoint | Value | Reference |

| Various Cancer Cells | Apoptosis Induction | IC50 | 3.4 - 12 µM | |

| H146 (SCLC) | Growth Inhibition | EC50 | 110 nM | [3] |

| H82 (SCLC) | Growth Inhibition | EC50 | 22 µM | [3] |

Detailed Experimental Protocols

This section provides an overview of common experimental methodologies used to characterize the biological activity of Navitoclax.

Binding Affinity Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of an inhibitor to its target protein.

-

Principle: A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BAD) is used as a probe. When the probe is bound to the target protein (e.g., Bcl-xL), its rotation is slower, resulting in a high fluorescence polarization signal. An inhibitor competes with the probe for binding, leading to a decrease in the signal.

-

Methodology:

-

Recombinant Bcl-xL protein is incubated with the fluorescent probe.

-

Increasing concentrations of Navitoclax are added to compete with the probe.

-

The change in fluorescence polarization is measured.

-

The IC50 value is determined from the dose-response curve, and the Ki is calculated.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the cytotoxic effect of a compound on cell lines.

-

Principle: The assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity.

-

Methodology:

-

Cancer cells are seeded in 96-well plates.

-

Cells are treated with a serial dilution of Navitoclax for a specified period (e.g., 48-72 hours).

-

CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the ATP present.

-

Luminescence is measured, and EC50 or IC50 values are calculated.

-

Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

This assay quantifies caspase activity, a hallmark of apoptosis.

-

Principle: The reagent contains a luminogenic caspase-3/7 substrate. Cleavage of the substrate by activated caspases produces a luminescent signal.

-

Methodology:

-

Cells are treated with Navitoclax as in the cell viability assay.

-

Caspase-Glo® 3/7 reagent is added to the wells.

-

Luminescence is measured to quantify caspase-3/7 activity.

-

In Vivo Administration Protocol (Oral Gavage in Mice)

This protocol outlines the preparation and administration of Navitoclax for in vivo studies.

-

Vehicle Preparation: A common vehicle consists of 60% Phosal 50PG, 30% PEG400, and 10% Ethanol by volume[13].

-

Drug Formulation: Navitoclax is dissolved in the vehicle, which may require heating (50-60°C) and sonication to achieve complete dissolution[13]. A typical concentration for oral gavage is 12.5 mg/mL[13].

-

Administration: The formulated drug is administered to mice via oral gavage at a specified dosage (e.g., 50 mg/kg/day)[7][13]. Treatment schedules can vary depending on the experimental design[13].

Conclusion

This compound is a pivotal intermediate that enables the synthesis of Navitoclax, a potent dual inhibitor of Bcl-2 and Bcl-xL. While the intermediate itself is not the biologically active entity, its synthesis is a critical step in the development of a therapeutic agent with significant potential in oncology and the emerging field of senolytics. Understanding the biological activities and mechanisms of the final compound, Navitoclax, provides the essential context for the importance of its synthetic precursors. This guide has summarized the key biological data and experimental protocols related to Navitoclax, offering a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Page loading... [guidechem.com]

- 2. ABT-263 (Navitoclax) | Cell Signaling Technology [cellsignal.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Navitoclax - Wikipedia [en.wikipedia.org]

- 7. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]

- 8. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of ABT-263 activity across a cancer cell line collection leads to a potent combination therapy for small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]

- 11. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ubpbio.com [ubpbio.com]

- 13. protocols.io [protocols.io]

An In-Depth Technical Review of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a fluorinated benzenesulfonamide derivative. While not extensively studied for its own biological activity, it serves as a critical intermediate in the synthesis of pharmaceutically active compounds, most notably the Bcl-2 family inhibitor, Navitoclax (ABT-263). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of therapeutic agents.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C7H5F4NO4S2 | [1] |

| Molecular Weight | 307.2 g/mol | [1] |

| IUPAC Name | 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide | [1] |

| CAS Number | 1027345-08-9 | [1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically >95% | Sigma-Aldrich |

| InChI Key | JOESWBMGEGYULU-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.3 | [1] |

Synthesis

The primary documented role of this compound is as a key building block in the synthesis of Navitoclax. The synthesis is a multi-step process, and a generalized workflow is described below.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Key Experimental Protocols

While various specific protocols exist in patent literature, a general procedure involves the following key transformations:

-

Trifluoromethylation of 2-Fluorothiophenol: The synthesis often starts with the trifluoromethylation of 2-fluorothiophenol to yield 1-fluoro-2-(trifluoromethylthio)benzene.

-

Oxidation: The resulting thioether is then oxidized to the corresponding sulfone, 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene.

-

Chlorosulfonylation: The sulfone undergoes chlorosulfonylation to introduce the sulfonyl chloride group, forming 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride.

-

Amination: Finally, amination of the sulfonyl chloride with an ammonia source yields the desired product, this compound.

Biological Activity and Significance

Extensive searches of the scientific and patent literature did not yield any direct quantitative biological activity data (e.g., IC50, Ki, or binding affinities) for this compound itself. Its primary significance in the field of drug discovery lies in its role as a crucial synthetic intermediate for the potent Bcl-2 family inhibitor, Navitoclax (ABT-263).

Role as an Intermediate for Navitoclax (ABT-263)

Navitoclax is a well-characterized experimental drug that targets anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2, Bcl-xL, and Bcl-w. By inhibiting these proteins, Navitoclax induces apoptosis in cancer cells, making it a promising agent in oncology research. The this compound moiety is a key component of the Navitoclax structure, contributing to its overall binding affinity and pharmacological profile.

The development of Navitoclax has provided a valuable tool for studying the role of the Bcl-2 family in cancer and other diseases. The synthesis of this complex molecule relies on the availability of key intermediates like this compound.

Safety and Handling

Based on available safety data, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

References

An In-depth Technical Guide to 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide: A Key Intermediate in the Synthesis of Navitoclax (ABT-263)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide, a critical intermediate in the synthesis of the potent Bcl-2 family inhibitor, Navitoclax (ABT-263). This document details the discovery and historical context of this compound within the development of apoptosis-inducing agents. It offers a consolidated, step-by-step experimental protocol for its synthesis, compiled from various reported methods. Furthermore, this guide presents relevant quantitative data in structured tables and includes visualizations of the synthetic pathway and the mechanism of action of the resulting therapeutic agent, Navitoclax, to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.

Introduction: Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of Navitoclax (formerly ABT-263), a groundbreaking orally active small molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins. The overarching goal in the development of Navitoclax was to create a therapeutic agent that could restore the natural process of programmed cell death (apoptosis) in cancer cells, where this pathway is often dysregulated.

The journey began with the identification of ABT-737, a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w. While a powerful research tool, ABT-737 exhibited poor oral bioavailability, limiting its clinical potential. This necessitated the design of a second-generation compound with improved pharmacokinetic properties, leading to the development of Navitoclax.

This compound emerged as a key building block in the convergent synthesis of Navitoclax. Its specific substitution pattern, featuring a fluorine atom and a trifluoromethylsulfonyl group, was strategically designed to contribute to the final compound's desired potency and metabolic stability. The development of an efficient synthetic route to this intermediate was therefore a crucial step in the overall success of the Navitoclax program.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide | PubChem |

| CAS Number | 1027345-08-9 | PubChem |

| Molecular Formula | C₇H₅F₄NO₄S₂ | PubChem |

| Molecular Weight | 307.2 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| Purity | ≥95% | Sigma-Aldrich |

| Storage | Sealed in dry, room temperature | Sigma-Aldrich |

Experimental Protocols: Synthesis of this compound

The following is a detailed, multi-step protocol for the synthesis of this compound, consolidated from reported literature.

Step 1: Synthesis of 1-fluoro-2-((trifluoromethyl)thio)benzene

This initial step involves the trifluoromethylthiolation of 2-fluorothiophenol.

-

Materials:

-

2-fluorothiophenol

-

Trifluoromethyl iodide (CF₃I)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Methyl viologen hydrochloride

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated ammonium chloride (NH₄Cl) solution

-

Brine

-

-

Procedure:

-

A solution of methyl viologen hydrochloride (0.51g) in DMF (35mL) is saturated with trifluoromethyl iodide at 25°C.

-

2-fluorothiophenol (5.1g, 4.24mL) and TEA (8.8mL) are added to the solution.

-

The reaction mixture is stirred for 22 hours.

-

The mixture is diluted with water (240mL) and then extracted with diethyl ether.

-

The organic extract is washed successively with 1 M NaOH, saturated NH₄Cl solution, and brine.

-

The organic layer is concentrated to afford the intermediate product.

-

Step 2: Oxidation to 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene

The sulfide from the previous step is oxidized to the corresponding sulfone.

-

Materials:

-

1-fluoro-2-((trifluoromethyl)thio)benzene (from Step 1)

-

Sodium periodate (NaIO₄)

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Carbon tetrachloride (CCl₄)

-

Acetonitrile (CH₃CN)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Celite®

-

-

Procedure:

-

A solution of the intermediate from Step 1 (5.33g) in a 1:1:2 mixture of carbon tetrachloride/acetonitrile/water (336mL) is prepared.

-

Sodium periodate (23.86g) and ruthenium(III) chloride hydrate (77mg) are added at 25°C.

-

The mixture is stirred for 18 hours.

-

The reaction is diluted with dichloromethane (50mL) and filtered through Celite®.

-

The filtrate is washed with saturated sodium bicarbonate solution and extracted with dichloromethane.

-

The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated.

-

The crude product is purified by filtration through silica gel to yield 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene.[1]

-

Step 3: Chlorosulfonylation to 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride

The sulfone is then chlorosulfonylated to introduce the sulfonyl chloride group.

-

Materials:

-

1-fluoro-2-((trifluoromethyl)sulfonyl)benzene (from Step 2)

-

Chlorosulfonic acid (ClSO₃H)

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of the intermediate from Step 2 (6.42g) in chlorosulfonic acid (5.6mL) is stirred at 120°C for 18 hours.

-

The reaction mixture is cooled to 25°C and carefully poured onto crushed ice.

-

The mixture is extracted with ethyl acetate.

-

The combined organic extracts are washed with water and brine, dried over MgSO₄, filtered, and concentrated to afford the sulfonyl chloride intermediate.[1]

-

Step 4: Ammonolysis to this compound

The final step is the conversion of the sulfonyl chloride to the desired sulfonamide.

-

Materials:

-

4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride (from Step 3)

-

Ammonium hydroxide (NH₄OH)

-

Isopropanol

-

6 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of the intermediate from Step 3 (5.71g) in isopropanol (175mL) is cooled to -78°C.

-

Ammonium hydroxide (24mL) is added, and the mixture is stirred for 1 hour at -78°C.

-

The reaction is quenched by the addition of 6 M HCl (88mL).

-

The mixture is warmed to 25°C and concentrated.

-

The concentrate is mixed with water and extracted with ethyl acetate.

-

The combined organic extracts are dried over MgSO₄, filtered, and concentrated.

-

The crude product is recrystallized from ethyl acetate/hexane to yield this compound.[1]

-

Quantitative Data

The following table summarizes the reported yields for each step of the synthesis.

| Step | Product | Starting Material | Reported Yield |

| 1 | 1-fluoro-2-((trifluoromethyl)thio)benzene | 2-fluorothiophenol | 68% |

| 2 | 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene | 1-fluoro-2-((trifluoromethyl)thio)benzene | 77% |

| 3 | 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride | 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene | 62% |

| 4 | This compound | 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride | 80% |

Visualizations

Synthetic Pathway

The following diagram illustrates the multi-step synthesis of this compound.

Caption: Synthetic route to this compound.

Role in Navitoclax (ABT-263) Synthesis

This diagram shows the convergence of this compound with another key intermediate to form Navitoclax.

Caption: Convergent synthesis of Navitoclax (ABT-263).

Mechanism of Action of Navitoclax (ABT-263)

The following diagram illustrates the signaling pathway through which Navitoclax, synthesized using the title compound, induces apoptosis.

Caption: Navitoclax-induced apoptosis pathway.

Conclusion

This compound is a testament to the intricate design and synthetic strategy required in modern drug discovery. While not a therapeutic agent itself, its role as a key intermediate in the synthesis of Navitoclax (ABT-263) is indispensable. This guide has provided a detailed look into its synthesis, properties, and the broader context of its application in the development of a clinically significant anti-cancer agent. The provided protocols and diagrams are intended to be a valuable resource for researchers and professionals working to advance the field of oncology and medicinal chemistry.

References

Role of the trifluoromethylsulfonyl group in biological activity

An In-depth Technical Guide on the Role of the Trifluoromethylsulfonyl Group in Biological Activity

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is a cornerstone of rational drug design. Among these, the trifluoromethylsulfonyl group (CF₃SO₂—), often referred to as a triflyl or triflate group depending on its connectivity, has emerged as a powerful tool for optimizing the pharmacological profiles of therapeutic candidates. Its potent electron-withdrawing nature, combined with significant steric bulk and high metabolic stability, allows for the fine-tuning of a molecule's physicochemical properties to enhance its biological activity. This guide provides a comprehensive overview of the trifluoromethylsulfonyl group's role in drug design, detailing its impact on molecular properties, its application in modulating interactions with biological targets, and the experimental methodologies used to evaluate its effects.

Impact on Physicochemical Properties

The introduction of a trifluoromethylsulfonyl moiety into a molecular scaffold imparts a unique set of physicochemical characteristics that can profoundly influence a drug's pharmacokinetics and pharmacodynamics.

-

Acidity (pKa): The trifluoromethylsulfonyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry. When attached to an aromatic ring or adjacent to an acidic proton, it significantly lowers the pKa of that functional group. For instance, the introduction of an aryltriflate moiety onto a phenylpropionyl scaffold in a series of CXCL8 inhibitors resulted in highly acidic compounds with pKa values around 4.0 to 4.4.[1] This modulation of acidity can be critical for optimizing a compound's solubility, ionization state at physiological pH, and its ability to interact with biological targets.

-

Lipophilicity: The trifluoromethylsulfonyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes. This is a critical factor for bioavailability and reaching intracellular targets.[2][3][4] However, the overall effect on lipophilicity is a balance between the hydrophobic trifluoromethyl component and the polar sulfonyl group.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4][5] This inherent stability can block common metabolic pathways, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[5] While aliphatic triflates are highly reactive, aryltriflates have demonstrated remarkable chemical and biological stability, making them a viable choice for lead optimization.[1]

-

Leaving Group Potential: In organic synthesis, the triflate group is an excellent leaving group due to the stability of the resulting triflate anion.[6] This property is exploited in the synthesis of complex molecules.[7][8][9] However, in the context of drug design, particularly with aryltriflates, the group has been shown to be sufficiently stable under biological conditions.[1]

Role in Drug Design and Biological Activity

The unique properties of the trifluoromethylsulfonyl group are leveraged in drug design to enhance interactions with biological targets and improve overall efficacy.

Bioisosterism and Structure-Activity Relationships (SAR)

The trifluoromethylsulfonyl group can serve as a bioisostere for other functional groups. Its steric and electronic properties can mimic or improve upon those of other groups to enhance biological activity. For example, in the development of inhibitors for the chemokine receptors CXCR1 and CXCR2, an aryltriflate moiety was selected as an ideal group.[1] Molecular modeling suggested that the triflate group could establish favorable hydrophobic interactions with the receptors with minimal steric hindrance, leading to the discovery of a potent dual inhibitor.[1]

The logical progression of this structure-activity relationship can be visualized as follows:

Caption: Structure-Activity Relationship (SAR) leading to an aryltriflate candidate.

Enzyme and Receptor Inhibition

The trifluoromethylsulfonyl group plays a crucial role in the design of potent enzyme and receptor inhibitors.

-

Chemokine Receptor Inhibition: As mentioned, an aryltriflate-containing compound was identified as the most potent dual inhibitor of CXCR1 and CXCR2 reported to date.[1] The triflate group was key to achieving the desired biological activity, likely through favorable interactions within the receptor binding pocket.[1]

The signaling pathway affected by this inhibition is illustrated below:

Caption: Inhibition of the CXCL8-CXCR1/2 signaling pathway.

-

Other Potential Applications: While specific examples are emerging, the properties of the trifluoromethylsulfonyl group make it attractive for inhibiting a wide range of enzymes and receptors where strong electron-withdrawing characteristics and metabolic stability are desired. Its ability to form sulfonamides upon reaction with amines also opens avenues for creating diverse compound libraries.[7]

Quantitative Data Summary

The impact of the trifluoromethylsulfonyl group on molecular properties and biological activity is best illustrated through quantitative data.

Table 1: Physicochemical Properties of a CXCR1/CXCR2 Inhibitor

| Compound | Moiety | pKa | Rat Plasma Stability (1h) |

| 19 | Aryltriflate (-OTf) | 4.4 | 100% |

Data sourced from Bertini et al. (2011).[1]

Table 2: Comparative Bioisosterism in p97 AAA ATPase Inhibitors

| Compound | C-5 Indole Substituent | IC₅₀ (nM) |

| 12 | -CF₃ (Trifluoromethyl) | 28 ± 4 |

| 14 | -OCF₃ (Trifluoromethoxy) | 40 ± 6 |

| 13 | -SF₅ (Pentafluorosulfanyl) | >10,000 |

| 23 | -NO₂ (Nitro) | 23 ± 5 |

Note: This table compares related fluorinated groups to highlight the nuanced effects of bioisosteric replacement. Data sourced from Anderson et al. (2015).[10]

Experimental Protocols

The evaluation of compounds containing the trifluoromethylsulfonyl group involves standard medicinal chemistry assays.

General Synthesis of Aryltriflates

Aryltriflates are typically synthesized from the corresponding phenol using trifluoromethanesulfonyl chloride or triflic anhydride in the presence of a base.

-

Dissolution: Dissolve the starting phenol in a suitable aprotic solvent (e.g., dichloromethane, pyridine).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine, to the mixture.

-

Triflation: Add trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) or trifluoromethanesulfonyl chloride (CF₃SO₂Cl) dropwise to the cooled solution.

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines the rate of metabolism of a compound by liver enzymes.

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine a buffer solution (e.g., potassium phosphate buffer, pH 7.4), the test compound (at a final concentration typically 1-10 µM), and liver microsomes (e.g., from rat or human).

-

Pre-incubation: Pre-incubate the mixture at 37 °C for 5-10 minutes.

-

Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Calculation: Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the compound.

The workflow for this process is as follows:

Caption: Workflow for an in vitro microsomal metabolic stability assay.

Conclusion

The trifluoromethylsulfonyl group is a multifaceted and highly valuable functional group in the arsenal of medicinal chemists. Its strong electron-withdrawing capacity, metabolic stability, and ability to engage in productive interactions within target binding sites make it a key component in the design of potent and pharmacokinetically robust drug candidates. While historically underutilized compared to the simpler trifluoromethyl group, the successful application of aryltriflates in modulating GPCR activity highlights their potential.[1] As synthetic methodologies continue to evolve, the strategic incorporation of the trifluoromethylsulfonyl group is poised to play an increasingly significant role in the development of next-generation therapeutics.

References

- 1. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Triflate - Wikipedia [en.wikipedia.org]

- 7. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide: A Technical Guide to its Potential as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide, a benzenesulfonamide derivative with strong potential as a carbonic anhydrase (CA) inhibitor. While direct inhibitory data for this specific compound is not extensively available in public literature, its structural features, characterized by the presence of a sulfonamide group, a fluoro substituent, and a trifluoromethylsulfonyl moiety, align with the known pharmacophore of potent carbonic anhydrase inhibitors. This guide will delve into the established role of benzenesulfonamides as CA inhibitors, with a particular focus on isoforms implicated in cancer, such as Carbonic Anhydrase IX (CA IX) and XII (CA XII). We will explore the structure-activity relationships of related compounds, detail relevant experimental protocols for synthesis and enzymatic assays, and visualize the key signaling pathways influenced by CA inhibition.

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This fundamental reaction is crucial for a multitude of physiological processes, including pH regulation, CO2 transport, and ion exchange.[1][2] Dysregulation of CA activity has been implicated in various pathologies, most notably in cancer.

Tumor cells often exhibit a hypoxic microenvironment, leading to a metabolic shift towards anaerobic glycolysis and subsequent acidification of the extracellular space.[2] To counteract this acidic environment and maintain a slightly alkaline intracellular pH conducive to proliferation, cancer cells upregulate specific CA isoforms, particularly the transmembrane CA IX and CA XII.[1][2][3][4][5] These enzymes, by catalyzing the formation of bicarbonate, contribute to buffering the intracellular milieu and acidifying the extracellular environment, thereby promoting tumor growth, invasion, and metastasis.[1][2][4][5] Consequently, the inhibition of tumor-associated CAs has emerged as a promising therapeutic strategy in oncology.[3][4]

Benzenesulfonamides represent a well-established class of potent carbonic anhydrase inhibitors. The primary sulfonamide moiety (SO2NH2) is the key zinc-binding group that anchors these inhibitors to the active site of the enzyme. Substitutions on the benzene ring significantly influence the inhibitory potency and isoform selectivity.

This compound: A Profile

This compound is a synthetic organic compound featuring the characteristic benzenesulfonamide scaffold.

Chemical Structure:

Key Structural Features and Their Implications for CA Inhibition:

-

Benzenesulfonamide Core: Provides the essential zinc-binding pharmacophore for carbonic anhydrase inhibition.

-

4-Fluoro Substitution: The presence of a fluorine atom can enhance the acidity of the sulfonamide proton, potentially leading to stronger binding to the zinc ion in the enzyme's active site. Fluorination of the benzenesulfonamide ring has been shown to substantially strengthen the interaction with CA isozymes.

-

3-((trifluoromethyl)sulfonyl) Group: This is a strong electron-withdrawing group. The electronic properties of substituents on the benzene ring are known to affect the inhibitory potency of sulfonamides.[6] Electron-withdrawing groups can influence the pKa of the sulfonamide, which is a critical determinant of binding affinity.

Quantitative Data: Inhibitory Activity of Structurally Related Compounds

The following table summarizes the inhibition constants (Ki) for a series of tetrafluorobenzenesulfonamides against four human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic isoforms), and hCA IX, hCA XII (tumor-associated transmembrane isoforms). These compounds share the fluorinated benzene ring and the sulfonamide group with the topic compound.

| Compound ID | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 5a | Phenyl | 41.5 | 30.1 | 3.1 | 0.8 |

| 5b | 4-Tolyl | 45.4 | 33.4 | 3.5 | 0.9 |

| 5c | Cyclohexylmethyl | 49.8 | 35.8 | 3.8 | 1.0 |

| 5d | n-Hexyl | 125 | 78.5 | 7.5 | 1.8 |

| 5e | 4-Fluorophenyl | 43.2 | 31.9 | 3.3 | 0.9 |

| 5f | 4-Chlorophenyl | 44.8 | 32.7 | 3.4 | 0.9 |

| 5g | 4-Bromophenyl | 46.9 | 34.1 | 3.6 | 1.1 |

| 5h | Methoxycarbonyl | 50.1 | 45.0 | 11.5 | 5.8 |

| 5i | Hydroxymethyl | 258 | 123 | 12.8 | 2.6 |

| 5j | Boc-aminomethyl | 44.9 | 26.9 | 13.6 | 3.6 |

| 5k | Aminomethyl | 330 | 142 | 10.4 | 2.7 |

| AAZ * | - | 250 | 12 | 25 | 5.7 |

*Acetazolamide (AAZ) is a clinically used carbonic anhydrase inhibitor. Data extracted from a study on benzenesulfonamides and tetrafluorobenzenesulfonamides.[6]

Interpretation of the Data:

The data for the tetrafluorobenzenesulfonamides (compounds 5a-k ) demonstrate that this class of compounds exhibits potent, low nanomolar to subnanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XII.[6] The presence of the electron-withdrawing fluorine atoms on the benzene ring is suggested to increase the acidity of the sulfonamide group, favoring its deprotonation and coordination to the zinc ion in the active site.[6] Given that this compound also possesses a fluoro substituent and a strong electron-withdrawing trifluoromethylsulfonyl group, it is reasonable to hypothesize that it would exhibit a similar or even enhanced inhibitory profile against hCA IX and hCA XII.

Experimental Protocols

Synthesis of this compound

A representative synthetic route for this compound involves a multi-step process starting from 2-fluorothiophenol.[7]

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Protocol:

-

Trifluoromethylation of 2-Fluorothiophenol: A solution of 2-fluorothiophenol in a suitable solvent (e.g., DMF) is treated with a trifluoromethylating agent (e.g., trifluoromethyl iodide) in the presence of a base (e.g., triethylamine) to yield 1-fluoro-2-((trifluoromethyl)thio)benzene.[7]

-

Oxidation: The resulting thioether is then oxidized to the corresponding sulfone, 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene. This can be achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or a ruthenium-catalyzed oxidation with sodium periodate.[7]

-

Chlorosulfonylation: The sulfone is subsequently treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position to the fluorine atom, yielding 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride.[7]

-

Amination: Finally, the sulfonyl chloride is reacted with ammonia (e.g., ammonium hydroxide) to form the desired product, this compound.[7]

Note: This is a generalized protocol based on similar syntheses. Reaction conditions, such as temperature, reaction time, and purification methods, may require optimization.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compound can be determined using a colorimetric assay based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

Caption: A typical workflow for determining CA inhibitory activity.

Detailed Protocol:

-

Materials:

-

Human carbonic anhydrase isoforms (e.g., hCA II, hCA IX, hCA XII)

-

p-Nitrophenyl acetate (p-NPA)

-

This compound (test compound)

-

Acetazolamide (positive control)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and acetazolamide in DMSO.

-

Prepare a working solution of the CA enzyme in Tris-HCl buffer.

-

Prepare a solution of p-NPA in a suitable solvent like acetonitrile.[8]

-

-

Assay in 96-well plate:

-

To each well, add Tris-HCl buffer.

-

Add the test compound at various concentrations (typically in a serial dilution). For control wells, add DMSO.

-

Add the CA enzyme solution to all wells except the blank.

-

Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the p-NPA solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 10-30 minutes).[9]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

-

Signaling Pathways and Biological Rationale

The inhibition of carbonic anhydrases, particularly CA IX and CA XII, can have significant downstream effects on cancer cell signaling and survival.

The Role of CA IX in the Tumor Microenvironment

Under hypoxic conditions, the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha) is stabilized and promotes the expression of various genes, including CA9, which encodes for Carbonic Anhydrase IX.[10][11] CA IX, located on the cell surface, plays a crucial role in regulating pH. It catalyzes the hydration of CO2 in the extracellular space, generating protons and bicarbonate ions. The protons contribute to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis, while the bicarbonate ions are transported into the cell to buffer the intracellular pH, allowing cancer cells to survive and proliferate in an otherwise hostile acidic environment.[1][12][13]

Signaling Pathway Involving CA IX in Cancer

Caption: Hypoxia-induced CA IX expression and its role in pH regulation and cancer progression.

By inhibiting CA IX, this compound would disrupt this pH-regulating mechanism. This would lead to an increase in intracellular acidity and a decrease in extracellular acidity, creating a less favorable environment for tumor cell survival and proliferation and potentially reducing their invasive and metastatic potential.

Conclusion and Future Directions

This compound possesses the key structural motifs of a potent carbonic anhydrase inhibitor. Based on the structure-activity relationships of analogous fluorinated benzenesulfonamides, it is highly probable that this compound will exhibit significant inhibitory activity against carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.

Future research should focus on:

-

Synthesis and In Vitro Evaluation: The synthesis of this compound and its in vitro evaluation against a panel of human carbonic anhydrase isoforms are essential to confirm its inhibitory potency and selectivity.

-

Cell-Based Assays: Assessing the effect of the compound on the proliferation and invasion of cancer cell lines that overexpress CA IX and CA XII under both normoxic and hypoxic conditions.

-

Structural Biology: Co-crystallization of the compound with target CA isoforms to elucidate the precise binding mode and guide further structure-based drug design.

-

In Vivo Studies: Evaluation of the compound's efficacy and pharmacokinetic properties in preclinical animal models of cancer.

The development of potent and selective CA IX and CA XII inhibitors remains a significant goal in anticancer drug discovery. This compound represents a promising lead compound for further investigation in this area.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrases: Role in pH Control and Cancer: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide in the Development of the Bcl-2 Inhibitor Navitoclax (ABT-263) for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a key chemical intermediate whose significance in oncology research is intrinsically linked to its role in the synthesis of the potent, orally bioavailable Bcl-2 family inhibitor, Navitoclax (ABT-263). While not a therapeutic agent in itself, this sulfonamide derivative is a critical building block, enabling the construction of a molecule that has shown considerable promise in targeting apoptosis evasion, a hallmark of cancer. This technical guide provides an in-depth overview of the synthesis, mechanism of action, preclinical data, and relevant experimental protocols associated with Navitoclax, underscoring the foundational importance of this compound in its development.

Chemical Properties of the Core Compound

| Property | Value |

| IUPAC Name | 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide |

| CAS Number | 1027345-08-9 |

| Molecular Formula | C₇H₅F₄NO₄S₂ |

| Molecular Weight | 307.24 g/mol |

Synthesis of Navitoclax (ABT-263)

The synthesis of Navitoclax is a multi-step process, with the final key step involving the condensation of two advanced intermediates. This compound serves as a precursor to one of these crucial fragments. The final coupling reaction is a N-sulfonylcarboxamide bond formation. This reaction joins the carboxy group of 4-{4-[(4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro[biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid with the amino group of an aniline derivative of this compound.[1] This synthetic pathway highlights the importance of the benzenesulfonamide core in the final structure of Navitoclax.

Mechanism of Action: Targeting the Bcl-2 Family

Navitoclax is a BH3 mimetic, a class of drugs designed to mimic the activity of the BH3-only proteins, which are natural antagonists of the pro-survival Bcl-2 family members.[2] The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[2] In many cancers, anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w are overexpressed, sequestering pro-apoptotic proteins like Bax and Bak and thereby preventing cancer cells from undergoing programmed cell death.[1]

Navitoclax potently binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, displacing the pro-apoptotic proteins.[2][3] This liberates Bax and Bak, which can then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptosis.[2]

Preclinical Efficacy of Navitoclax

The anti-tumor activity of Navitoclax has been evaluated in a wide range of preclinical models, both in vitro and in vivo.

In Vitro Cytotoxicity

Navitoclax has demonstrated potent cytotoxic activity against various cancer cell lines, particularly those derived from hematological malignancies and small-cell lung cancer. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type and the specific dependencies on Bcl-2 family members.

| Cell Line | Cancer Type | IC50 (µM) |

| H1048 | Small Cell Lung Cancer | 0.06[4] |

| SW480 | Colon Cancer | 0.43[4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.43[4] |

| 22RV1 | Prostate Cancer | >10 |

| IGROV-1 | Ovarian Cancer | 5.55[4] |

| OVCAR-3 | Ovarian Cancer | 1.98[4] |

| J82 | Bladder Cancer | 2.45[4] |

In Vivo Efficacy